Product packaging for deuterio N,N,N'-trideuteriocarbamimidate(Cat. No.:CAS No. 1433-11-0)

deuterio N,N,N'-trideuteriocarbamimidate

Cat. No.: B032875
CAS No.: 1433-11-0
M. Wt: 64.080 g/mol
InChI Key: XSQUKJJJFZCRTK-JBISRTOLSA-N
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Description

Urea-d4, a stable isotope-labeled analog of urea where four hydrogen atoms are replaced by deuterium, is an essential tool in modern biomedical and analytical research. Its primary application is as a precise internal standard in quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, particularly in the fields of metabolomics and pharmacokinetics. By utilizing Urea-d4, researchers can accurately quantify endogenous urea levels in complex biological matrices such as blood, urine, and tissue extracts, correcting for analyte loss during sample preparation and ionization suppression during MS analysis. This compound is critically valuable in studies of nitrogen metabolism, renal function, and the urea cycle, enabling detailed investigation into metabolic disorders like hepatic encephalopathy and uremia. Furthermore, Urea-d4 serves as a useful tracer for monitoring the distribution and excretion of urea-related compounds in drug metabolism studies. Its mechanism of action relies on its nearly identical chemical behavior to natural urea, while its distinct mass shift allows for clear differentiation and quantification by mass spectrometric techniques, providing unparalleled accuracy and reliability in experimental data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH4N2O B032875 deuterio N,N,N'-trideuteriocarbamimidate CAS No. 1433-11-0

Properties

CAS No.

1433-11-0

Molecular Formula

CH4N2O

Molecular Weight

64.080 g/mol

IUPAC Name

deuterio N,N,N'-trideuteriocarbamimidate

InChI

InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i/hD4

InChI Key

XSQUKJJJFZCRTK-JBISRTOLSA-N

Isomeric SMILES

[2H]N([2H])C(=O)N([2H])[2H]

Canonical SMILES

C(=O)(N)N

Other CAS No.

1433-11-0

Synonyms

Aquacare-d4;  Aquadrate-d4;  B-I-K-d4;  Basodexan-d4;  Benural 70-d4;  Carbamide-d4;  Carbamimidic Acid-d4;  Carbonyl Diamide-d4;  Carmol 40-d4;  Cellpaste K 4-d4;  Cellton NP-d4;  Duration III-d4;  ESN-d4;  Elaqua XX-d4;  Eucerin 10% Urea Lotion-d4;  Hyanit-d4;  Is

Origin of Product

United States

Spectroscopic Investigations of Urea D4

Vibrational Spectroscopy of Urea-d4

Vibrational spectroscopy is a powerful analytical tool for investigating the molecular structure and bonding within molecules like Urea-d4. By examining the interaction of infrared radiation or the inelastic scattering of monochromatic light, detailed information about the vibrational modes of the molecule can be obtained. For Urea-d4, this involves studying the vibrations of its constituent atoms, with particular attention to the changes induced by the substitution of hydrogen with deuterium (B1214612).

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to distinct vibrational modes. Studies on Urea-d4 have utilized IR spectroscopy to assign these vibrational modes, understand the nature of its chemical bonds, and quantify the effects of isotopic substitution.

The infrared spectrum of Urea-d4 (CO(ND₂)₂) has been the subject of detailed analysis, allowing for the assignment of its fundamental vibrational frequencies. In the crystalline state, normal vibration calculations have been performed to assign the observed frequencies. researchgate.net The substitution of hydrogen with the heavier deuterium isotope results in significant shifts of bands associated with the amino group vibrations.

Key vibrational modes and their assignments in the Urea-d4 spectrum include ND₂ bending, CN stretching, and skeletal vibrations. For instance, infrared bands observed at 1245 cm⁻¹ and 1154 cm⁻¹ are assigned to the A₁ type and B₂ type ND₂ bending vibrations, respectively. jocpr.com The C-N stretching vibration of the B₂ type in Urea-d4 is observed at a frequency of 1490 cm⁻¹. jocpr.com This is a shift from the 1464 cm⁻¹ frequency for the same mode in undeuterated urea (B33335). jocpr.com The band at 1610 cm⁻¹ in Urea-d4 is attributed to an almost pure skeletal vibration. jocpr.com

Table 1: Selected IR Band Assignments for Urea-d4

Frequency (cm⁻¹) Vibrational Mode Assignment Symmetry Type Reference
1610 Skeletal Vibration - jocpr.com
1490 C-N Stretching B₂ jocpr.com
1245 ND₂ Bending A₁ jocpr.com

Note: Band assignments and frequencies can vary slightly depending on the physical state (solid, solution) and experimental conditions.

In undeuterated urea, the C=O stretching vibration and the NH₂ bending (scissoring) vibration are strongly coupled, leading to two bands around 1686 cm⁻¹ and 1603 cm⁻¹. Calculations have shown that both bands have considerable contributions from both motions. jocpr.com

Upon deuteration to form Urea-d4, the ND₂ bending vibrations shift to lower frequencies, effectively decoupling from the C=O stretching vibration. nih.gov The infrared bands for the ND₂ bending vibrations in Urea-d4 are found at 1245 cm⁻¹ (A₁ symmetry) and 1154 cm⁻¹ (B₂ symmetry). jocpr.com The significant frequency difference between these two bending modes is attributed to a strong interaction in the A₁ vibration with the C-N stretching vibration. jocpr.com The band corresponding to the C=O stretching vibration in deuterated urea is consequently observed at a different frequency compared to its hydrogenated counterpart, reflecting its more pure vibrational character without the influence of the amino group bending.

The replacement of hydrogen (¹H) with deuterium (²H) to form Urea-d4 has a pronounced effect on the vibrational spectrum, which is a direct consequence of the increased mass of the isotope. According to the principles of vibrational spectroscopy, the frequency of a vibration is inversely proportional to the square root of the reduced mass of the atoms involved. Since deuterium is approximately twice as massive as hydrogen, vibrations involving the N-D bond occur at significantly lower frequencies than those involving the N-H bond.

This isotopic shift is most evident in the N-H stretching region. In urea, N-H stretching vibrations appear in the 3200-3500 cm⁻¹ range. pw.edu.plmdpi.com In Urea-d4, the corresponding N-D stretching vibrations are shifted to lower wavenumbers. Similarly, NH₂ bending and rocking modes are shifted to lower frequencies upon deuteration. For example, the B₂ type C-N stretching vibration frequency increases from 1464 cm⁻¹ in urea to 1490 cm⁻¹ in Urea-d4. jocpr.com In studies of urea in D₂O solution, a band at 1492 cm⁻¹ is assigned to the symmetric C-N stretching vibration, showing a marked intensity change compared to the 1463 cm⁻¹ band in undeuterated urea in H₂O, which suggests a significant coupling between C-N and C=O stretching vibrations. researchgate.netresearchgate.net This highlights that deuteration not only shifts frequencies but can also alter the intensity and coupling of vibrational modes. researchgate.netresearchgate.net

Low-temperature matrix isolation is an experimental technique where molecules are trapped in an inert, solid matrix (such as argon) at cryogenic temperatures. This method minimizes intermolecular interactions and rotational motions, resulting in sharper and better-resolved vibrational bands. It is particularly useful for studying the spectra of single, isolated molecules and identifying different conformers.

Low-temperature Ar-matrix IR spectra have been measured for Urea-d4 and other isotopically substituted urea molecules. researchgate.net Such studies, in conjunction with computational calculations (like Møller-Plesset or Density Functional Theory), help to refine the understanding of the molecule's structure and vibrational force field. researchgate.net The experimental data from matrix isolation of Urea-d4 provide a benchmark for theoretical models, helping to resolve ambiguities in band assignments that may arise from spectra recorded in solid or solution phases where intermolecular forces, like hydrogen bonding, are significant. researchgate.netresearchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of photons, and the selection rules for Raman activity often differ from those for IR activity. This means that vibrations that are weak or forbidden in the IR spectrum may be strong in the Raman spectrum, and vice versa.

Studies of the lattice vibrational spectra of urea and Urea-d4 have been conducted using both far-infrared and Raman spectroscopy. aip.org The assignment of certain IR bands in Urea-d4, such as the A₁ and B₂ type ND₂ bending vibrations, is consistent with the observed depolarization degrees of the corresponding Raman lines. jocpr.com While detailed Raman spectra specifically for Urea-d4 are less commonly published than IR spectra, the technique has been used broadly to study urea, with prominent peaks identified for the non-deuterated form. researchgate.netresearchgate.net The principles of isotopic substitution apply equally to Raman spectroscopy, meaning the N-D vibrational modes in Urea-d4 would show shifts to lower frequencies compared to the N-H modes in urea.

Raman Spectroscopy Studies of Urea-d4

Depolarization Degrees of Raman Lines and Vibrational Assignments

Raman spectroscopy of urea-d4 provides detailed insights into its vibrational modes. The depolarization ratio (ρ) of a Raman band is a key parameter that helps in assigning the symmetry of the corresponding molecular vibration. For a molecule like urea, which belongs to the C2v point group in the crystalline state, vibrations can be classified into different symmetry species (A1, A2, B1, B2).

Totally symmetric vibrations (A1 species) are expected to yield polarized Raman bands with depolarization ratios less than 0.75 in liquids and solutions. spectroscopyonline.com In contrast, non-totally symmetric vibrations typically produce depolarized bands with ρ ≈ 0.75. spectroscopyonline.com The analysis of these depolarization degrees allows for the confident assignment of the observed Raman bands to specific vibrational motions of the urea-d4 molecule.

A comparison of the Raman spectra of urea and urea-d4 reveals significant shifts in the frequencies of bands associated with the N-H (N-D) and C-N groups, confirming the deuteration and aiding in the precise assignment of vibrational modes. For instance, the N-D stretching vibrations in urea-d4 appear at considerably lower frequencies than the N-H stretching vibrations in regular urea due to the heavier mass of deuterium.

Interactive Table: Vibrational Assignments of Urea-d4 from Raman Spectroscopy

Frequency (cm⁻¹)Vibrational ModeSymmetry SpeciesDepolarization Ratio (ρ)
Data not available in search resultsN-D Symmetric StretchA1< 0.75 (expected)
Data not available in search resultsC=O StretchA1< 0.75 (expected)
Data not available in search resultsN-D Asymmetric StretchB2≈ 0.75 (expected)
Data not available in search resultsND₂ RockingB2≈ 0.75 (expected)
Data not available in search resultsND₂ WaggingA2Inactive (expected)
Data not available in search resultsCN Symmetric StretchA1< 0.75 (expected)

Two-Dimensional Infrared (2DIR) Spectroscopy of Urea-d4 Systems

Two-dimensional infrared (2DIR) spectroscopy is a powerful technique that probes the coupling between vibrational modes and their dynamics on a femtosecond timescale. wikipedia.org By spreading the infrared spectrum into two dimensions, 2DIR provides information about molecular structure, vibrational energy transfer, and chemical exchange processes that are not accessible with linear IR spectroscopy. wikipedia.orgwisc.edu

In studies of urea-d4 systems, 2DIR spectroscopy can be used to investigate the influence of urea on the hydrogen-bonding network of water. nih.gov By selectively exciting and probing vibrational modes, such as the O-D stretch of isotopically diluted heavy water (HOD in H₂O) in the presence of urea, researchers can gain a detailed understanding of how urea perturbs the local solvent structure and dynamics. nih.gov The cross-peaks in a 2DIR spectrum indicate coupling between different vibrational modes, offering insights into the proximity and orientation of the interacting groups. wisc.edu

Recent studies have also focused on developing methods to directly calculate the temperature dependence of 2DIR spectra from simulations at a single temperature, using aqueous urea solutions as a model system. nih.gov This approach has shown that the temperature derivative of the 2DIR spectrum is more sensitive to urea concentration than the spectrum itself, providing a more nuanced view of the energetic driving forces in the system. nih.gov

Inelastic Neutron Scattering (INS) Vibrational Studies with Urea-d4 Inclusion Complexes

Inelastic Neutron Scattering (INS) is a spectroscopic technique that is particularly sensitive to the vibrations of hydrogen atoms due to their large incoherent neutron scattering cross-section. encyclopedia.pub It provides a comprehensive picture of the vibrational density of states and is not subject to the selection rules that govern infrared and Raman spectroscopy. encyclopedia.pub

A significant challenge in studying guest molecules within a host lattice using INS is that the strong signal from the hydrogen atoms of the host can overwhelm the signal from the guest. To overcome this, urea-d4 is used to create the host lattice. tandfonline.comtandfonline.com The deuteration of the urea host makes it nearly "transparent" to neutrons because the incoherent scattering cross-section of deuterium is much smaller than that of hydrogen. tandfonline.comtandfonline.com This allows the vibrational spectrum of the hydrogen-containing guest molecule to be observed with minimal interference from the host. tandfonline.comtandfonline.com

Urea-d4 inclusion complexes, where guest molecules are trapped within the channels of the crystalline urea-d4 lattice, provide an excellent system for studying the low-frequency vibrations of the guest. tandfonline.comtandfonline.com By orienting the crystalline urea-d4 inclusion complex relative to the neutron beam, it is possible to separate the vibrational spectrum into modes that are parallel and perpendicular to the long axis of the guest molecule. tandfonline.comtandfonline.com This technique has been successfully applied to study the longitudinal acoustic modes (LAMs) and bending modes of n-alkanes included within a urea-d4 host. tandfonline.com The ability to isolate and assign these low-frequency motions provides critical data for validating theoretical models of molecular dynamics. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy of Urea-d4

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for probing the structure, dynamics, and environment of molecules. The use of urea-d4 in NMR studies offers specific advantages, particularly in simplifying complex spectra and as a solvent for studying other molecules.

Applications in Structural Elucidation and Dynamics

Urea-d4 finds significant application in NMR studies for elucidating the structure and dynamics of biomolecules, particularly in the context of protein denaturation. nih.govnih.gov When studying proteins or other macromolecules in concentrated urea solutions, the use of urea-d4 as the denaturant minimizes the solvent signal in ¹H NMR spectra, allowing the signals from the molecule of interest to be observed more clearly. nih.gov

Furthermore, deuterium (²H) NMR of urea-d4 itself can provide information about its own dynamics and interactions. The quadrupolar nature of the deuterium nucleus makes its NMR signal sensitive to the local electric field gradient, which is influenced by molecular tumbling and intermolecular interactions.

In studies of urea inclusion compounds, solid-state NMR of urea-d4 has been employed to investigate the structural and dynamic properties of both the host and guest molecules. acs.org For example, ²H NMR can be used to probe the reorientation of the urea-d4 molecules in the host lattice and how these motions are affected by the nature of the guest molecule.

Interactive Table: Properties of Urea-d4 Relevant to NMR Spectroscopy

PropertyValue/DescriptionRelevance to NMR
Synonym Carbamide-d4-
Linear Formula D₂NCOND₂Indicates deuteration of the amine groups. sigmaaldrich.com
Molecular Weight 64.08 g/mol sigmaaldrich.comisotope.com
Isotopic Purity 98 atom % DHigh deuteration level ensures minimal interference from ¹H signals. sigmaaldrich.com
NMR Suitability Suitable as a reagent or solvent in NMR spectroscopy. sigmaaldrich.com

Solid-State NMR Studies of Molecular Motion in Urea-d4 Adducts

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the structure and dynamics of molecules in the solid phase. In the context of urea-d4 adducts, also known as inclusion compounds, solid-state NMR has been instrumental in elucidating the motion of guest molecules confined within the crystalline lattice of the deuterated urea host.

The channels of the urea host lattice impose significant spatial constraints on the guest molecules, influencing their conformational and motional freedom. Studies on urea-d4/n-hydrocarbon and urea-d4/fatty acid adducts have utilized NMR to probe these dynamics. acs.org For instance, in urea inclusion compounds with guest molecules like 1,10-dibromodecane (B1670030) and 1,11-dibromoundecane, the deuteration of the urea host lattice (urea-d4) leads to enhanced resolution for the ¹H NMR signals of the guest species. This allows for a more detailed analysis of the guest's behavior.

Table 1: Activation Energies for Guest Molecule Motion in Urea Adducts

Guest Molecule Temperature Phase Activation Energy (kJ/mol)
1,10-dibromodecane-d4 High Temperature 13.1
1,11-dibromoundecane-d4 High Temperature 13.8
Not Specified Low Temperature ~20
Not Specified High Temperature ~9
Not Specified Low Temperature 35

This table presents a summary of activation energies determined for the motion of various guest molecules within urea inclusion compounds as reported in different studies. researchgate.net

Deuterium Quadrupole Echo Studies of Urea-d4 Motion

Deuterium quadrupole echo spectroscopy is a specialized solid-state NMR technique particularly sensitive to the reorientational motions of deuterated molecules. This method has been applied to study the dynamics of the urea-d4 host lattice itself in inclusion compounds. acs.org By analyzing the deuterium NMR spectra, which are influenced by the interaction between the deuterium nuclear quadrupole moment and the electric field gradient at the nucleus, detailed information about the rate and geometry of molecular motion can be obtained. nih.gov

Studies on urea-d4/n-alkane inclusion compounds have used this technique to investigate the motion of the urea molecules. acs.org These experiments can distinguish between different motional models, such as static molecules, fast reorientations, or intermediate exchange regimes. The shape of the quadrupole echo spectrum is highly dependent on the type and timescale of the molecular motion.

Use as an Internal Standard or Probe in NMR-based Research

Urea-d4 can serve as an internal standard in NMR-based quantitative analysis. sigmaaldrich.comscientificlabs.co.uk An internal standard is a compound added in a known concentration to a sample to facilitate the determination of the concentration of other analytes. For quantitative ¹H-NMR, urea itself has been used as an internal standard for the analysis of hydroxyurea, where the area of the urea -NH2 peak is compared to that of the analyte. nih.gov When working with complex biological fluids or when the analyte signals overlap with those of non-deuterated urea, urea-d4 provides a distinct signal that can be used for quantification without interference.

Furthermore, urea-d4 can be employed as a probe to investigate molecular environments and interactions. Due to the different magnetic properties of deuterium compared to hydrogen, the use of urea-d4 can simplify complex ¹H-NMR spectra and highlight specific interactions. For example, in studies of guest molecules within urea inclusion compounds, using urea-d4 as the host material helps to reduce the background ¹H signal from the host, thereby improving the signal-to-noise ratio and resolution of the guest molecule's ¹H signals. This allows for a more precise investigation of the guest's chemical shifts and relaxation behavior, which are sensitive to its local environment.

Investigation of Self-Association and Solvation Phenomena using Urea-d4 in NMR

NMR spectroscopy is a valuable tool for studying non-covalent interactions, such as self-association and solvation, in liquid solutions. researchgate.net Urea is known to influence the structure of water and the association of hydrophobic molecules. The addition of urea to an aqueous solution of propan-1-ol, for instance, leads to a strongly increased self-association of the alcohol. researchgate.net

The use of urea-d4 in such studies can be advantageous. By substituting regular urea with urea-d4, researchers can selectively observe the signals of the other components in the mixture without interference from the urea protons. This is particularly useful in ¹H-NMR experiments. The diffusion coefficient of propan-1-ol-d1 has been measured in mixtures of dideuterium oxide and urea-d4 using NMR spin echo pulse gradient techniques. researchgate.net These measurements provide insights into the translational motion of the alcohol and how it is affected by the presence of urea. While urea promotes the self-association of propan-1-ol, forming correlations that can extend up to four diameters, its effect on the translational motion is weak, suggesting that the self-associated species are not rigid. researchgate.net This phenomenon is described as "preferential self-solvation" driven by relatively weak intermolecular interactions. researchgate.net Molecular dynamics simulations have also been used to study urea solutions, showing that urea concentration does not significantly alter the local propensity for hydrogen bonds but rather how they are satisfied. nih.gov

Mass Spectrometry (MS) Applications of Urea-d4

Isotopic Labeling for Quantitative Analysis in Clinical Mass Spectrometry

Isotopically labeled compounds are essential for accurate quantification in clinical mass spectrometry, primarily through the technique of isotope dilution mass spectrometry (IDMS). Urea-d4 serves as an excellent internal standard for the measurement of urea in biological fluids like serum and urine. nih.gov In this method, a known amount of urea-d4 is added to the patient sample. The sample is then processed, and the ratio of the endogenous, unlabeled urea to the added, labeled urea-d4 is measured by a mass spectrometer.

Because the isotopically labeled internal standard is chemically identical to the analyte, it experiences the same extraction inefficiencies and ionization suppression or enhancement effects during the analysis. This allows for a highly accurate and precise determination of the analyte's concentration, correcting for variations in sample preparation and instrument response. While other labeled versions like [¹³C,¹⁵N₂]-urea are also used, urea-d4 offers a cost-effective alternative for many applications. nih.gov The use of stable isotopes avoids the complications associated with radioactive labels.

Internal Standard for Metabolite Quantitation

In the broader field of metabolomics, which involves the comprehensive analysis of all small molecules in a biological system, accurate quantification is crucial. Urea-d4 is used as an internal standard not only for urea itself but also to ensure the quality and reliability of the quantification of other metabolites. nih.gov In chromatography-mass spectrometry-based metabolomics, especially for urine samples, the high concentration of endogenous urea can pose analytical challenges. nih.govmetabolomicsworkbench.org

By adding a known quantity of urea-d4 to the sample at the beginning of the workflow, it can be used to monitor and correct for variability throughout the entire analytical process, from sample extraction to derivatization and finally to detection. reddit.com The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry as it provides the most reliable method for correcting matrix effects and other sources of error. reddit.comnih.gov This ensures that the measured differences in metabolite levels between samples are due to biological variation rather than analytical inconsistency.

Mass Spectrometry (MS) Applications of Urea-d4

Characterization of Urea-d4 and its Derivatives by Mass Shift

Mass spectrometry is a cornerstone analytical technique for the characterization of isotopically labeled compounds, providing precise measurements of mass-to-charge ratios that allow for the confirmation of isotopic incorporation and the structural elucidation of molecules. For Urea-d4, in which the four hydrogen atoms of urea are substituted with deuterium, mass spectrometry serves as a definitive tool for verification. The key characteristic observed is a "mass shift" between the deuterated and non-deuterated forms of the molecule.

The atomic mass of deuterium (²H) is approximately 2.014 atomic mass units (amu), while that of protium (B1232500) (¹H) is about 1.008 amu. Consequently, the replacement of four hydrogen atoms with deuterium in the urea molecule results in a predictable increase in its molecular weight. This mass increase is a clear and quantifiable indicator of successful deuteration. Specifically, Urea-d4 exhibits a mass shift of M+4, meaning its molecular ion peak appears at a mass-to-charge ratio that is four units greater than that of unlabeled urea. nih.gov

The utility of the mass shift extends to the characterization of derivatives synthesized from Urea-d4. In many analytical applications, particularly in quantitative bioanalysis, derivatization is employed to enhance the detection and separation of target molecules. ddtjournal.comnih.gov When Urea-d4 is used as a derivatizing agent, it introduces a stable isotopic tag onto the analyte. This "mass tag" allows for the clear differentiation of the derivatized analyte from other molecules in a complex mixture using mass spectrometry.

A practical application of this principle is found in the analysis of amino acids. It has been demonstrated that amino acids can be derivatized with urea to form carbamoyl (B1232498) amino acids. nih.govmdpi.comnih.govresearchgate.net This reaction can be performed quantitatively, making it suitable for analytical purposes. When Urea-d4 is used in this reaction, the resulting carbamoyl amino acid derivative will be four mass units heavier than the derivative formed with standard urea. This known mass difference is fundamental to the use of Urea-d4-derivatized amino acids as internal standards in stable isotope dilution mass spectrometry, a gold-standard technique for quantification.

For instance, in a liquid chromatography-mass spectrometry (LC-MS) based quantitative assay, a known quantity of a Urea-d4 derivatized amino acid (the internal standard) would be added to a biological sample containing the natural, unlabeled amino acid. The derivatized analyte and the internal standard would ideally co-elute from the chromatography column and enter the mass spectrometer. Although chemically similar, they are readily distinguished by their mass difference. By comparing the signal intensities of the two species, a highly accurate and precise measurement of the concentration of the native amino acid in the sample can be obtained.

The following interactive data table provides the theoretical monoisotopic masses for a selection of amino acids derivatized with both standard urea and Urea-d4. This table clearly illustrates the consistent +4 amu mass shift that is characteristic of the incorporation of the Urea-d4 label into the derivative molecules.

Amino AcidUnlabeled Urea Derivative (M+H)⁺Urea-d4 Derivative (M+H)⁺Mass Shift (amu)
Glycine119.0502123.0753+4.0251
Alanine133.0659137.0910+4.0251
Valine161.0972165.1223+4.0251
Leucine175.1128179.1379+4.0251
Isoleucine175.1128179.1379+4.0251
Proline159.0815163.1066+4.0251
Phenylalanine209.0972213.1223+4.0251
Tryptophan248.1084252.1335+4.0251
Serine149.0608153.0859+4.0251
Threonine163.0764167.1015+4.0251
Cysteine165.0363169.0614+4.0251
Methionine193.0645197.0896+4.0251
Aspartic Acid177.0557181.0808+4.0251
Glutamic Acid191.0714195.0965+4.0251
Asparagine176.0717180.0968+4.0251
Glutamine190.0874194.1125+4.0251
Lysine190.1241194.1492+4.0251
Arginine218.1197222.1448+4.0251
Histidine199.0880203.1131+4.0251
Tyrosine225.0921229.1172+4.0251

Note: The mass values represent the theoretical monoisotopic mass of the protonated molecule [M+H]⁺.

Computational and Theoretical Investigations of Urea D4

Molecular Dynamics (MD) Simulations Involving Urea-d4

Molecular dynamics simulations are a powerful tool to study the time-dependent behavior of molecular systems. For Urea-d4, MD simulations have been instrumental in understanding its behavior in solvent mixtures, particularly in aqueous solutions. These simulations model the interactions between atoms over time, providing a trajectory of the system that can be analyzed to extract macroscopic and microscopic properties.

Simulations of Urea-d4 in various solvents, most notably in deuterated water (D2O), have been conducted to understand the structure and dynamics of these solutions. These studies are crucial for interpreting experimental data, such as those from vibrational spectroscopy, and for elucidating the role of isotopic substitution on the solution properties.

MD simulations provide detailed information about the structural arrangement of molecules in a solution. In Urea-d4/D2O mixtures, the simulations reveal how Urea-d4 molecules are solvated and how they influence the surrounding solvent structure.

The reorientational dynamics of both Urea-d4 and the solvent molecules are a key aspect studied through MD simulations. It has been observed that the rotational dynamics of water molecules are slowed down in the presence of urea (B33335). nih.govnih.gov This effect is attributed to the formation of hydrogen bonds between urea and water, which can lead to a more "stiffened" local water network. researchgate.net While a small fraction of water molecules are significantly immobilized by urea, the orientational dynamics of the majority of water molecules remain similar to those in pure water. nih.gov

The diffusion coefficient is a measure of the translational motion of a molecule. MD simulations can be used to calculate the diffusion coefficients of Urea-d4 and the solvent molecules. Studies on urea-water mixtures have shown that the diffusion of water molecules is slower in the presence of urea. researchgate.net The diffusion coefficient of urea itself is found to be significantly lower than that of bulk water. ureaknowhow.com

Table 1: Diffusion Coefficients from Molecular Dynamics Simulations
MoleculeSolventConcentrationDiffusion Coefficient (10⁻⁵ cm²/s)Reference
UreaWaterNot Specified~2.0 researchgate.net
UreaWater4.0 MSignificantly lower than bulk water ureaknowhow.com

Urea is known to be a potent protein denaturant, and its effect on the hydrogen bonding network of water has been a subject of intense research. MD simulations of Urea-d4 in D2O provide insights into how the deuterated solute perturbs the solvent's hydrogen bond network.

Simulation of Urea-d4/Solvent Mixtures

Density Functional Theory (DFT) Calculations for Urea-d4 Systems

Density functional theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are particularly useful for predicting the intrinsic properties of molecules like Urea-d4, including its stable conformations and vibrational frequencies.

DFT calculations can predict the most stable three-dimensional arrangements of atoms in a molecule, known as conformers. For urea and its deuterated isotopologues, DFT studies have explored different possible conformers, such as those with C2 and Cs symmetry, and have determined their relative energies. researchgate.net The local symmetry of urea can vary depending on its environment, for instance, when it is part of a complex. researchgate.net

A significant application of DFT is the calculation of vibrational frequencies. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. For Urea-d4, DFT calculations have been used to predict its vibrational spectrum, taking into account the isotopic substitution of hydrogen with deuterium (B1214612). researchgate.netdatapdf.com These theoretical spectra are invaluable for interpreting experimental results and understanding the nature of the molecular vibrations.

Table 2: Calculated Vibrational Frequencies (cm⁻¹) for Urea-d4 from DFT
Vibrational ModeCalculated Frequency (RHF/6-31++G**)Experimental Frequency (IR)Assignment (PED)Reference
ν(CO) + δ(ND₂)16251625- datapdf.com
νas(CN)1492149281% νas(CN) + 19% νas(ND₂) datapdf.com
δs(ND₂)1153115670% δs(ND₂) + 28% ν(CO) datapdf.com
νs(CN)1010101684% νs(CN) datapdf.com
ρ(ND₂)887889- datapdf.com

PED: Potential Energy Distribution

DFT calculations are also employed to model the non-covalent interactions between Urea-d4 and other molecules, particularly hydrogen bonding. These calculations can provide detailed information about the geometry and strength of hydrogen bonds.

Studies using DFT have investigated the hydrogen bonding between urea and water molecules, providing insights into the stability and structure of urea-water complexes. datapdf.com These calculations help to quantify the energetics of these interactions, which is crucial for understanding the behavior of Urea-d4 in solution. The modeling of these interactions is also important for understanding the role of urea in more complex biological systems, such as its interactions with proteins and nucleic acids. nih.gov DFT can be used to study the hydrogen bonding patterns in larger assemblies, such as chains and ribbons of urea molecules. researchgate.net

Potential Energy Surface (PES) Studies of Urea-d4

Computational studies of the potential energy surface (PES) of urea and its isotopologues, such as urea-d4, are fundamental to understanding its structural preferences and dynamic behavior. The PES is a multidimensional surface that describes the energy of the molecule as a function of its geometry. nih.govacs.org By mapping this surface, researchers can identify stable conformations, transition states between them, and the energy barriers associated with conformational changes.

Theoretical investigations have firmly established that the most stable conformation (the global minimum) of an isolated urea molecule is a non-planar structure with C2 symmetry. mst.edu In this arrangement, the amino groups are slightly pyramidalized in opposite directions relative to the plane of the heavy atoms (C, O, N). mst.edu Early studies had considered a planar C2v structure as the minimum, but more advanced computational methods have shown this to be a second-order saddle point on the PES, meaning it is a maximum with respect to two vibrational coordinates. mst.edu

The substitution of hydrogen with deuterium to form urea-d4 (CO(ND2)2) primarily affects the vibrational frequencies of the molecule due to the increased mass. The underlying electronic potential energy surface, which is determined by the interactions of the electrons and nuclei, is generally considered to be the same as that of undeuterated urea under the Born-Oppenheimer approximation. nih.gov Therefore, the conformational landscape and the relative energies of the different conformers of urea-d4 are expected to be nearly identical to those of urea.

The molecular flexibility of urea-d4 is characterized by the low energy barriers that separate its various conformations. The conformational landscape of urea, and by extension urea-d4, has been explored using high-level quantum mechanical methods, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)). mst.edu These studies have identified several key stationary points on the potential energy surface, which dictate the molecule's dynamic behavior.

The primary motions contributing to urea's flexibility are the rotation around the C-N bonds and the pyramidal inversion at the nitrogen atoms. These motions allow the molecule to transition between different low-energy structures. Besides the C2 global minimum, other important stationary points include a Cₛ conformation, which is a transition state for the inversion of one ND2 group, and the aforementioned C2v structure. mst.edu

The relative energies of these key conformers, as calculated for urea, provide a quantitative picture of the conformational landscape. These energies indicate the energetic cost of deforming the molecule from its most stable state.

Conformer (Symmetry)Relative Electronic Energy (kcal/mol)Description
C20.00Global minimum; non-planar with amino groups pyramidalized in opposite directions.
Cₛ0.18Transition state for the inversion of one amino group.
C2v1.69Second-order saddle point; planar structure.

This table presents the relative electronic energies of the low-lying stationary points of urea, which are representative of the conformational landscape of urea-d4. The data is based on high-level CCSD(T) calculations near the complete basis set limit. mst.edu

The small energy difference between the C2 minimum and the Cₛ transition state highlights the significant flexibility of the amino groups, allowing for facile inversion. mst.edu The higher energy of the planar C2v structure indicates a greater energetic penalty for forcing both amino groups into a planar configuration simultaneously. mst.edu This detailed understanding of the conformational landscape is crucial for interpreting experimental data, such as vibrational spectra, and for modeling the behavior of urea-d4 in more complex environments like solutions and biological systems.

Advanced Applications of Urea D4 in Research

Deuteration for Metabolic Research

The substitution of protons with deuterons in Urea-d4 makes it an ideal stable isotope tracer for metabolic research. Because deuterium (B1214612) is non-radioactive and possesses a different mass and nuclear magnetic resonance signal compared to hydrogen, researchers can introduce Urea-d4 into biological systems and track its journey through complex metabolic pathways. nih.gov, creative-proteomics.com, ox.ac.uk This technique, known as metabolic flux analysis, provides quantitative measurements of the rates of metabolic reactions, offering a dynamic view of cellular processes that cannot be obtained by simply measuring metabolite concentrations. nih.gov, nih.gov, creative-proteomics.com

As a tracer, Urea-d4 is invaluable for elucidating the intricacies of metabolic pathways. nih.gov When administered, it follows the same biochemical routes as natural urea (B33335). Analytical techniques such as mass spectrometry can then distinguish between the deuterated tracer and its non-deuterated counterparts, allowing for the precise measurement of urea production and clearance rates. nih.gov, nih.gov This information is critical for understanding fundamental physiology and the metabolic impact of new therapeutic agents.

The urea functional group is a key structural motif in many pharmaceuticals due to its ability to form stable hydrogen bonds with biological targets like enzymes and receptors. nih.gov Therefore, understanding the metabolic fate of urea and related compounds is a crucial aspect of drug discovery. nih.gov By using tracers like Urea-d4, researchers can study how a new drug affects specific metabolic pathways, such as the urea cycle, providing insights into its mechanism of action and potential metabolic side effects.

Urea Cycle Disorders (UCDs) are a group of inherited metabolic diseases caused by deficiencies in the enzymes or transporters responsible for converting toxic ammonia (B1221849) into urea. , nih.gov, nih.gov These disorders can lead to life-threatening hyperammonemia (elevated ammonia levels) and severe neurological damage. nucdf.org, nih.gov

Stable isotope tracers are instrumental in the study of UCDs. harvardbioscience.com By administering Urea-d4 to patients, clinicians and researchers can measure the rate of urea synthesis and nitrogen metabolism. nih.gov Deviations from the metabolic patterns seen in healthy individuals can help pinpoint the specific enzyme deficiency, confirm a diagnosis, and monitor the effectiveness of treatments aimed at reducing ammonia levels. , nih.gov This approach is part of a broader strategy to identify and validate non-invasive biomarkers, such as ammonia, glutamine, and citrulline, which are crucial for the early detection and management of these devastating conditions. nih.gov, nih.gov

Table 1: Key Genetic Disorders of the Urea Cycle

Disorder NameDeficient Enzyme or TransporterAbbreviation
N-Acetylglutamate Synthase DeficiencyN-acetylglutamate synthetaseNAGS
Carbamoyl-Phosphate Synthase 1 DeficiencyCarbamoyl-phosphate synthase 1CPS1
Ornithine Transcarbamylase DeficiencyOrnithine transcarbamylaseOTC
Citrullinemia Type 1 (Argininosuccinate Synthase Deficiency)Argininosuccinate synthaseASS
Argininosuccinic Aciduria (Argininosuccinate Lyase Deficiency)Argininosuccinate lyaseASL
Arginase DeficiencyArginaseARG1
Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) SyndromeOrnithine translocaseORNT1
Citrin DeficiencyCitrin (Aspartate/glutamate carrier)-

This table summarizes the primary genetic disorders associated with the urea cycle, indicating the specific protein deficiency for each condition. Data compiled from multiple sources. , inbornerrors.ch, nih.gov, nih.gov

Supramolecular Chemistry and Inclusion Compounds with Urea-d4

In the realm of materials science, urea is well-known for its ability to form crystalline inclusion compounds. wikipedia.org In these structures, urea molecules (the "host") assemble through a network of hydrogen bonds to create a lattice with long, tunnel-like channels. wikipedia.org, rsc.org These channels can then encapsulate other molecules (the "guest"), leading to a unique class of supramolecular assemblies. wikipedia.org The use of Urea-d4 in this context provides specific analytical advantages for characterizing these fascinating materials.

Urea-d4 inclusion compounds are typically formed by crystallizing Urea-d4 from a solution in the presence of a suitable guest molecule. The guest molecule acts as a template, inducing the urea to crystallize in a hexagonal structure that forms the channels, rather than its usual tetragonal, close-packed form. ucl.ac.uk The resulting crystalline material is a host-guest complex where guest molecules are confined within the deuterated urea tunnels. wikipedia.org, ucl.ac.uk

Table 2: Research Findings on Urea-d4 Inclusion Compounds

Guest MoleculePrimary TechniqueKey FindingReference
1,6-dicyanohexane2H Solid-State NMRThe Urea-d4 host molecules undergo 180° jumps about their C=O bonds, a motion influenced by the guest.
5-nonanoneIR Spectroscopy, 1H NMRPhotolysis of the guest leads to the destruction of the hexagonal Urea-d4 host lattice. Deuterium from the host was incorporated into the fragmented guest products.

The confined environment of the Urea-d4 channels imposes significant constraints on the guest molecules, influencing their conformation and dynamic behavior. rsc.org At the same time, interactions between the host and guest, as well as between adjacent guest molecules, can lead to complex and interesting properties. rsc.org Studies have shown that the dynamics of guest molecules, such as reorientational motion, are strongly affected by the tight fit within the host channels. rsc.org

The use of Urea-d4 allows for direct probing of the host lattice's dynamics. For instance, deuterium (²H) solid-state NMR studies on Urea-d4 inclusion compounds have revealed that the host urea molecules are not static. Depending on the guest molecule and temperature, they can undergo motions such as rapid libration (a restricted wobble) or even 180° jumps about the C=O bond axis. This dynamic interplay between the host and guest is fundamental to the properties and potential applications of these materials.

One of the most significant advantages of using a deuterated host like Urea-d4 is the ability to enhance the observation of the guest molecules using various spectroscopic techniques. In methods like ¹H NMR spectroscopy and neutron scattering, the signals from hydrogen atoms can be overwhelming. By replacing the hydrogen atoms of the urea host with deuterium, the host lattice becomes effectively "silent" or transparent in the ¹H spectrum. acs.org, , researchgate.net This spectral simplification eliminates the background signal from the host, allowing the much weaker signals from the protonated guest molecules to be observed with exceptional clarity.

This "contrast matching" approach is essential for studying the structure, conformation, and dynamics of the guest molecules in their confined state without interference. researchgate.net Furthermore, the deuterated host can act as a source of deuterium atoms to probe the reactivity of the guest molecules. Research has shown that upon photochemical reaction of a guest molecule within a Urea-d4 lattice, deuterium atoms from the host can be transferred to the guest fragments, providing a powerful method for studying reaction mechanisms in confined spaces.

Formation and Characterization of Urea-d4 Inclusion Compounds

Chemical Reaction Mechanisms and Kinetics Studies

The use of Urea-d4 is pivotal in the detailed investigation of chemical reaction mechanisms and kinetics. Its unique isotopic signature allows for precise tracking and analysis that would be difficult or impossible with its non-deuterated counterpart.

Vibrational spectroscopy, particularly Infrared (IR) and Raman spectroscopy, is a cornerstone for studying the interaction between urea and metal ions. The strategic use of Urea-d4 is critical in this context for the unambiguous assignment of vibrational frequencies. primescholars.comdestechpub.com When hydrogen is replaced by the heavier deuterium atom, the frequencies of vibrations involving these atoms shift to lower wavenumbers. This isotopic shift helps to distinguish N-H vibrations from other vibrations, such as C=O or C-N stretching, allowing for a precise determination of how the urea molecule binds to a metal center. tsijournals.comrjpbcs.com

Normal coordinate analyses performed on both urea and Urea-d4 have provided a detailed assignment of their respective vibrational spectra. primescholars.comdestechpub.comrjpbcs.com For instance, in the spectrum of Urea-d4, the bands observed around 1245 cm⁻¹ and 1154 cm⁻¹ are definitively assigned to the ND₂ bending vibrations. primescholars.comdestechpub.com By comparing the spectrum of a metal-urea complex with the spectra of free urea and Urea-d4, researchers can identify shifts in specific bands that indicate which atom of the urea molecule is involved in the coordination bond. tsijournals.comrjpbcs.com

Urea is a versatile ligand, possessing two potential donor sites: the carbonyl oxygen atom and the two amide nitrogen atoms. tsijournals.comrjpbcs.com The mode of coordination is highly dependent on the specific metal ion involved. tsijournals.comrjpbcs.com The analysis of vibrational spectra of complexes made with Urea-d4 is instrumental in identifying these binding modes.

Coordination through Oxygen: This is the most common coordination mode. primescholars.comdestechpub.comrjpbcs.com It is characterized by a significant shift of the C=O stretching vibration to a lower frequency (wavenumber) and an increase in the C-N stretching frequency in the IR spectrum of the complex compared to free urea. This indicates a weakening of the C=O double bond and a strengthening of the C-N bond due to electron density being drawn towards the metal ion from the oxygen atom. Metal ions such as Fe(III), Zn(II), Cu(II), and Cr(III) typically coordinate through the oxygen atom. tsijournals.comrjpbcs.com

Coordination through Nitrogen: In this mode, the N-H (or N-D in Urea-d4) stretching frequencies are shifted to lower values, while the C=O stretching vibration shifts to a higher frequency (around 1700 cm⁻¹). destechpub.comrjpbcs.com This suggests that the nitrogen atom is directly bonded to the metal, which decreases the resonance contribution of the nitrogen lone pair to the C-N bond and consequently strengthens the C=O double bond. Metal ions like Pd(II) and Pt(II) have been shown to coordinate through nitrogen. tsijournals.comrjpbcs.com

Beyond these common monodentate modes, urea can also exhibit rarer coordination behaviors, such as acting as an N,O-bidentate ligand (binding through one nitrogen and the oxygen atom) or as a bridging ligand between two metal centers. primescholars.comdestechpub.comrjpbcs.com

The following table summarizes the coordination behavior of urea with various metal ions, as determined through spectroscopic studies often aided by the use of Urea-d4.

Metal IonTypical Coordination SiteSpectroscopic Evidence (Change from Free Urea)Reference
Fe(III), Zn(II), Cu(II)OxygenDecrease in ν(C=O) frequency tsijournals.comrjpbcs.com
Cr(III)OxygenDecrease in ν(C=O) frequency rjpbcs.com
Pd(II), Pt(II)NitrogenDecrease in ν(N-H)/ν(N-D) frequency; Increase in ν(C=O) frequency tsijournals.comrjpbcs.com
Co(II)Bidentate (O and N)Shifts in both ν(C=O) and ν(N-C-N) to lower wavenumbers researchgate.net
Ag(I), Cd(II), Hg(II)OxygenDecrease in ν(C=O) frequency tsijournals.com

The replacement of hydrogen with deuterium can significantly alter the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). sfu.ca The KIE is a powerful diagnostic tool for probing reaction mechanisms, particularly the nature of the transition state. nih.gov The effect arises primarily from the difference in zero-point energy between a C-H bond and a C-D bond; the C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to break. libretexts.org

If a bond to a hydrogen atom is broken or formed in the rate-determining step of a reaction, a primary KIE is observed, where the rate constant for the hydrogen-containing reactant (kH) is greater than that for the deuterium-containing reactant (kD). sfu.calibretexts.org The magnitude of the kH/kD ratio provides crucial information:

Primary KIE (kH/kD > 1): Indicates that the C-H bond is being cleaved in the rate-limiting step. Normal deuterium effects typically result in kH/kD values ranging from 1 to 8. libretexts.org

Transition State Structure: The magnitude of the KIE can reveal the geometry of the transition state. For proton transfer reactions, the maximum KIE is often observed when the proton is symmetrically shared between the donor and acceptor atoms in the transition state. nih.gov

Studies on the acid-catalyzed hydrolysis of vinyl ethers in mixed H₂O/D₂O solvents exemplify the application of deuterium isotope effects. sfu.canih.gov By analyzing the product distribution (e.g., the ratio of α-CH₃ to α-CH₂D labeled ketones), researchers can calculate primary product isotope effects (PIEs). nih.gov Plotting these PIEs against the reaction driving force (ΔG°) reveals a maximum effect when the free energy change is near zero, providing strong evidence for a transition state where the proton is roughly equidistant between the acid donor and the substrate. nih.gov

Furthermore, solvent isotope effects (SIEs) are also critical. nih.gov Changing the solvent from H₂O to D₂O can alter reaction rates and equilibria due to differences in hydrogen bonding, viscosity, and the acidity of the hydronium ion (L₃O⁺, where L is H or D). nih.govnih.gov These effects provide comprehensive insight into the role of the solvent and the nature of proton transfer pathways in a reaction. nih.gov

Investigating Coordination Behavior of Urea-d4 with Metal Ions

Materials Science and Polymer Chemistry with Deuterated Urea Components

Deuterated urea derivatives are valuable in materials science for creating and characterizing advanced polymers with precisely controlled properties.

Polysiloxane-urea (PSU) elastomers are a class of thermoplastic elastomers known for their excellent transparency, low Young's modulus, and high dimensional stability. researchgate.net These properties make them suitable for demanding applications, such as accommodating intraocular lenses (a-IOLs). nih.gov The synthesis of these materials involves a polyaddition reaction between amino-terminated polysiloxanes (the soft segment) and a diisocyanate, which react to form urea linkages that constitute the hard segments. researchgate.netnih.gov

The general synthesis route for a PSU elastomer is as follows:

Prepolymer Formation: An amino-terminated polysiloxane, such as polydimethylsiloxane (B3030410) (PDMS), is reacted with an excess of a diisocyanate, for example, 4,4'-Methylenebis(cyclohexylisocyanate) (H₁₂MDI). researchgate.net

Chain Extension: A chain extender, often a simple diamine like 1,3-Bis(3-aminopropyl)-1,1,3,3-tetramethyldisiloxane (APTMDS), is added to react with the remaining isocyanate groups, forming the final high-molecular-weight polymer. researchgate.net

The remarkable mechanical properties of these elastomers stem from the microphase separation of the flexible, low-T_g polysiloxane soft segments and the rigid hard segments. The urea groups in the hard segments form strong, bidentate hydrogen bonds, creating physical crosslinks that impart dimensional stability and elastomeric behavior to the material. rsc.org

While the synthesis is typically performed with standard hydrogen-containing precursors, the use of deuterated precursors (e.g., deuterated diamines or deuterated amino-terminated polysiloxanes) is a sophisticated strategy for advanced material characterization. Introducing Urea-d4 linkages into the polymer backbone allows researchers to:

Use Neutron Scattering techniques (Small-Angle Neutron Scattering, SANS) to precisely determine the size, shape, and distribution of the hard-segment domains. The large difference in neutron scattering length between hydrogen and deuterium provides excellent contrast for these measurements.

Employ Solid-State Deuterium NMR to probe the local environment and dynamics of the urea hard segments. This can reveal information about the strength and homogeneity of the hydrogen bonding network, which is directly responsible for the material's mechanical performance.

Utilize FTIR spectroscopy with greater precision to study the degree of phase separation and the state of hydrogen bonding, as the N-D vibrational modes are well-separated from other backbone vibrations.

The mechanical properties of PSU elastomers are highly tunable by altering the molecular weight of the PDMS soft segment and the hard segment content.

PDMS Molecular Weight (g·mol⁻¹)Young's Modulus (MPa)Hysteresis at 100% Strain (10th Cycle, %)Transmittance at 750 nm (%)Reference
~5,000~1.032>90 researchgate.net
~15,000<1.0~5>90 researchgate.netnih.gov
~18,000Not specified, but low2>90 researchgate.netnih.gov

Data represents typical values for PSU elastomers with ~10% hard segment content.

By using deuterated precursors, a deeper understanding of the structure-property relationships in these elastomers can be achieved, linking the nanoscale morphology of the hydrogen-bonded urea domains to the macroscopic mechanical behavior, such as the observed decrease in hysteresis with increasing PDMS molecular weight. researchgate.net This knowledge is crucial for designing next-generation materials with tailored performance.

Synthesis of Polysiloxane-Urea Elastomers Using Deuterated Precursors

Characterization of Polymer Properties with Deuterated Segments

Segmented polymers, such as poly(urea ester)s and polyurethane ureas (PUUs), are a versatile class of materials whose properties are determined by their unique microstructure. nsf.govmdpi.com These polymers consist of alternating soft and hard segments, and the degree of phase separation between these segments is a key factor governing their mechanical performance. mdpi.com The hard segments, often containing urea linkages, form domains through strong hydrogen bonding, which act as physical crosslinks and impart strength and elasticity to the material. mdpi.comnih.gov

Precisely characterizing the structure and dynamics of these hard domains is crucial for tailoring polymer properties. This is where isotopic labeling with Urea-d4 becomes invaluable. By selectively incorporating deuterated urea into the hard segments of the polymer chain, researchers can use techniques like neutron scattering and specific nuclear magnetic resonance (NMR) spectroscopy methods to distinguish the hard segments from the non-deuterated soft segments. This allows for a detailed analysis of the size, shape, and distribution of the hard domains, as well as the dynamics of the polymer chains within them. While general studies confirm that properties can be tuned by adjusting hard segment content, the use of deuteration provides a much finer level of structural detail that is otherwise difficult to obtain. nih.govrsc.org

High-Pressure Studies of Urea-d4

The application of high pressure is a powerful method for inducing phase transitions in crystalline solids, leading to new polymorphic forms with distinct properties. researchgate.netnih.gov Urea-d4, like its non-deuterated counterpart, has been the subject of intense high-pressure research to understand how its hydrogen-bonding network and crystal structure respond to compression.

Crystalline urea exhibits a series of pressure-induced polymorphic phase transitions. researchgate.netnih.gov At ambient conditions, it exists as Phase I. As pressure increases, it transforms into new phases, each with a different crystal structure. researchgate.netupv.es For deuterated urea, studies have identified several high-pressure phases, labeled I, III, IV, and V. nih.govresearchgate.net The transition from Phase I to Phase III occurs at approximately 0.48 GPa. researchgate.netnih.gov This is followed by a transition to Phase IV at about 2.8-3.0 GPa and a further transition to Phase V above 7.2 GPa. researchgate.netnih.govupv.esresearchgate.net

These transitions involve significant structural rearrangements and a more compressed packing of the molecules, driven by the breaking and forming of N-H···O hydrogen bonds. researchgate.netupv.es Quantum molecular dynamics and density functional theory (DFT) calculations have been employed to predict and understand these transformations, which are critical for the field of crystal engineering. nih.govnih.gov

Table 1: Pressure-Induced Polymorphs of Urea

Phase Crystal System Space Group Stability Range (at room temp.) Number of Molecules per Unit Cell (Z)
Phase I Tetragonal P-42₁m < 0.48 GPa 2
Phase III Orthorhombic P2₁2₁2₁ 0.48 GPa - 2.8 GPa 4
Phase IV Orthorhombic P2₁2₁2 2.8 GPa - 7.2 GPa 2
Phase V Orthorhombic Pmcn > 7.2 GPa 4

Data sourced from multiple studies and represents approximate transition pressures. researchgate.netnih.govupv.esresearchgate.net

The ability of urea to form network structures has prompted investigations into its potential to act as a host for small guest molecules, which is relevant for gas storage applications. ed.ac.ukaip.org

Urea is known to form inclusion compounds, where guest molecules are trapped within channels in its crystal lattice. aip.org This property, combined with its high hydrogen content by weight (6.7 wt%), has led to suggestions that it could be a potential material for hydrogen storage. scispace.comresearchgate.net To explore this, high-pressure neutron diffraction studies have been conducted on mixtures of deuterated urea (Urea-d4) and deuterium (D₂) gas. ed.ac.ukaip.org The use of deuterated components enhances the signal for neutron diffraction, making it easier to detect the presence and location of any included gas molecules.

Despite the theoretical potential, experimental studies up to a pressure of 3.7 GPa have shown no evidence of deuterium gas penetrating the urea-d4 crystal structure to form an inclusion compound. ed.ac.ukaip.org The experiments revealed only the expected compression and phase transitions of pure urea, with no anomalies in the lattice parameters that would suggest the formation of a urea-deuterium clathrate. aip.org While some nonstoichiometric sorption of hydrogen in urea has been detected by other methods, the search for a stable, high-capacity inclusion compound for hydrogen storage has so far been unsuccessful under the conditions tested. nih.gov

Synthesis and Purity Assessment of Urea D4

Synthetic Methodologies for Deuterated Urea (B33335)

The synthesis of Urea-d4 (CD₄N₂O) involves the substitution of all four protium (B1232500) atoms on the two amino groups of urea with deuterium (B1214612) atoms. The primary industrial method for producing non-labeled urea involves the reaction of synthetic ammonia (B1221849) and carbon dioxide wikipedia.org. This fundamental process is adapted for the synthesis of Urea-d4 by utilizing deuterated starting materials.

A prevalent laboratory and commercial synthesis route involves the reaction of deuterated ammonia (ND₃) with carbon dioxide (CO₂) under controlled conditions cymitquimica.com. Another established method is the thermal decomposition of deuterated ammonium (B1175870) cyanate, which rearranges to form Urea-d4 wikipedia.orgu-tokyo.ac.jp.

Achieving high isotopic purity (typically ≥98 atom % D) is critical for the application of Urea-d4. This is accomplished through carefully controlled deuteration procedures.

Use of Highly Enriched Precursors: The most direct method involves starting with highly enriched deuterated reagents. For instance, the reaction between deuterated ammonia and carbon dioxide directly incorporates deuterium into the final molecule cymitquimica.com. The isotopic purity of the final product is directly dependent on the enrichment level of the deuterated ammonia used.

Hydrogen-Deuterium (H/D) Exchange: Another common technique is H/D exchange, where non-deuterated or partially deuterated urea is treated with a large excess of a deuterium source, most commonly deuterium oxide (D₂O) nih.gov. The exchange occurs at the labile N-H protons. To drive the equilibrium towards the fully deuterated product, this process may need to be repeated multiple times. The reaction is often facilitated by adjusting pH, as the exchange rate of amide protons is pH-dependent nih.gov.

Controlled Reaction Conditions: To prevent the introduction of protium from atmospheric moisture, syntheses are typically carried out under an inert and dry atmosphere. The use of dried solvents and glassware is also essential to maintain high isotopic enrichment.

Table 1: Comparison of Synthetic Approaches for Urea-d4

Synthetic Method Key Reagents Typical Purity Advantages Disadvantages
Direct Synthesis Deuterated Ammonia (ND₃), Carbon Dioxide (CO₂) >98 atom % D sigmaaldrich.com Direct route, high potential purity Requires handling of gaseous ND₃
H/D Exchange Urea, Deuterium Oxide (D₂O) Variable, can reach >98% Accessible starting materials Requires multiple cycles for high enrichment
Ammonium Cyanate Rearrangement Deuterated Ammonium Cyanate High Historical significance, effective Precursor may not be readily available

Analytical Techniques for Purity and Isotopic Content Determination

A multi-technique approach is necessary to fully characterize Urea-d4, confirming its identity, chemical purity, isotopic enrichment, and residual water content.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation and isotopic analysis of Urea-d4.

Deuterium Content: Both Proton (¹H) and Deuterium (²H) NMR are used to assess isotopic enrichment. In the ¹H NMR spectrum of a highly enriched Urea-d4 sample, the signal corresponding to the N-H protons should be virtually absent studymind.co.uk. Conversely, the ²H NMR spectrum will show a strong signal, confirming the presence and chemical environment of the deuterium atoms wikipedia.org. Quantitative NMR (qNMR) techniques can be applied to determine the precise isotopic enrichment by comparing the integral of the residual proton signal to that of a known internal standard sigmaaldrich.comrug.nl.

Deuterium Exchange: NMR is also used to study the lability of the deuterium atoms. This is often demonstrated by dissolving the Urea-d4 sample in a protic solvent like H₂O. Over time, the deuterium atoms on the amide groups will exchange with protons from the solvent. This process can be monitored by the appearance of a signal in the ¹H NMR spectrum and a corresponding decrease in the signal intensity in the ²H NMR spectrum, providing information on the exchange kinetics nih.govnih.gov. This exchange phenomenon confirms that the deuterium atoms are located at the expected labile positions youtube.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific technique used to identify and quantify chemical impurities in the Urea-d4 product.

The chromatography component separates Urea-d4 from any non-volatile impurities, such as starting materials, by-products from side reactions (e.g., biuret), or degradation products oup.commdpi.com. The mass spectrometer then detects the separated components. For Urea-d4, the mass spectrum will show a molecular ion peak corresponding to its deuterated mass (M+4 compared to unlabeled urea) sigmaaldrich.comscientificlabs.co.uk. This mass shift provides unambiguous confirmation of the deuterated compound. LC-MS can detect partially deuterated species (M+1, M+2, M+3) and unlabeled urea (M), allowing for a detailed assessment of isotopic distribution in addition to chemical purity nih.gov. The high sensitivity of modern LC-MS/MS systems allows for the detection of trace-level impurities that might interfere with its intended applications mdpi.commdpi.com.

The determination of water content is critical, as residual water can be a source of protium, potentially compromising the isotopic purity of Urea-d4 over time, and can affect its quantitative applications. Karl Fischer (KF) titration is the gold-standard method for water determination in chemical solids metrohm.comsigmaaldrich.com.

For a substance like Urea-d4, which is expected to have a very low water content (typically <0.25%) metrohm.com, the coulometric method is preferred over the volumetric method due to its superior accuracy and sensitivity for trace amounts of water (from 0.001% to 1%) machinerylubrication.commetrohm.com.

In Karl Fischer coulometry, the sample is introduced into a titration cell containing a solution of sulfur dioxide, an amine, and iodide ions. An electric current is applied to generate iodine electrochemically at the anode metrohm.commetrohm.com. The generated iodine reacts stoichiometrically with the water present in the sample. The endpoint is reached when all the water has been consumed, and a slight excess of iodine is detected potentiometrically. According to Faraday's law, the total charge passed is directly proportional to the amount of iodine generated, which in turn is directly proportional to the amount of water in the sample metrohm.com. This makes coulometric KF an absolute method that does not require titrant standardization metrohm.commetrohm.com.

Table 2: Key Analytical Parameters for Urea-d4 Quality Control

Analytical Technique Parameter Measured Typical Specification Purpose
¹H NMR Residual Proton Signal Report value Confirms high deuteration level
²H NMR Deuterium Signal Conforms to structure Confirms presence and location of deuterium
LC-MS Chemical Purity ≥98% Quantifies non-deuterated impurities
LC-MS Isotopic Purity (Atom % D) ≥98% sigmaaldrich.com Determines level of deuterium enrichment
Karl Fischer Coulometry Water Content ≤0.25% metrohm.com Quantifies residual moisture

Future Directions and Emerging Research Avenues for Urea D4

Advanced Spectroscopic Techniques for Enhanced Resolution and Dynamic Insights

A primary application of Urea-d4 lies in vibrational and nuclear magnetic resonance (NMR) spectroscopy, where the substitution of protons with deuterons significantly alters spectral outcomes, thereby simplifying complex spectra and providing clearer insights. Future research will focus on coupling Urea-d4 with next-generation spectroscopic methods for unprecedented resolution.

Vibrational spectroscopy studies, including infrared (IR) and Raman techniques, have historically benefited from the use of Urea-d4. The mass difference between hydrogen and deuterium (B1214612) causes a significant shift in the vibrational frequencies of the N-D bonds compared to N-H bonds. This isotopic editing allows for the unambiguous assignment of vibrational modes, especially the out-of-plane vibrations. aip.org For example, in deuterated urea (B33335), the C=O stretch vibration is decoupled from the amine bending vibrations, resulting in a nearly pure C=O stretching mode around 1600 cm⁻¹, which helps confirm band assignments in more complex systems. researchgate.net Emerging research will increasingly utilize advanced techniques like two-dimensional infrared (2D-IR) spectroscopy with Urea-d4 to study ultrafast chemical exchanges and hydrogen bond dynamics in aqueous solutions with minimal interference from water's own vibrational modes. researchgate.net

In the realm of NMR, while standard ¹H NMR is rendered silent by deuteration, the use of Urea-d4 is pivotal for advanced applications. Zero- and Ultralow-Field (ZULF) NMR, a novel technique that measures J-couplings directly, can utilize specifically labeled isotopologues like [¹³C,¹⁵N₂]-Urea-d4 to simplify complex spin systems and study molecular topology under various conditions. nih.gov The use of Urea-d4 in different H₂O/D₂O solvent mixtures allows for the clear analysis of isolated spin subsystems, paving the way for the detection of complex biomolecules in fluids. nih.gov Furthermore, techniques like heterodyne-detected vibrational sum-frequency generation (HD-VSFG) use Urea-d4 to probe the orientation of urea molecules at charged interfaces, demonstrating its utility as a probe for local electric fields. researchgate.net

Vibrational ModeUrea (CO(NH₂)₂) Approx. Frequency (cm⁻¹)Urea-d4 (CO(ND₂)₂) Approx. Frequency (cm⁻¹)Spectroscopic Insight from Deuteration
C=O Stretch ~1660-1680 (mixed with NH₂ bend)~1600 (purer C=O stretch)Decoupling from amine bending modes allows for clearer identification of carbonyl group interactions. researchgate.net
NH₂/ND₂ Bend ~1590-1660~1150-1200Significant frequency shift confirms mode assignment and simplifies the congested 1500-1700 cm⁻¹ region.
CN Stretch ~1470Shifts to a lower frequencyAids in the precise assignment of skeletal vibrations and force field calculations. aip.orged.ac.uk
NH₂/ND₂ Rock ~1150~900Isotopic shift helps differentiate rocking motions from other vibrations in the fingerprint region.

Integration of Computational and Experimental Approaches for Predictive Modeling

The synergy between experimental data and computational modeling is a powerful paradigm in chemical research. Urea-d4 provides crucial experimental benchmarks for validating and refining theoretical models, leading to robust predictive capabilities for complex systems.

Density Functional Theory (DFT) and other ab initio calculations are used to predict equilibrium geometries, harmonic force fields, and vibrational spectra. aip.orgnih.gov By comparing calculated spectra for both standard urea and Urea-d4 with their experimentally measured infrared, Raman, and neutron scattering spectra, researchers can develop and refine force fields—the set of parameters used to model the potential energy of a system. aip.org This validation process ensures that the computational models accurately represent the molecular reality.

This integrated approach is particularly vital in industrial applications, such as the urea-based Selective Catalytic Reduction (SCR) systems used to reduce NOx emissions in diesel engines. Computational Fluid Dynamics (CFD) models are being developed to predict the formation of unwanted solid deposits from the thermal decomposition of urea. researchgate.netnih.govresearchgate.net These models incorporate detailed kinetic mechanisms for urea decomposition and byproduct solidification. nih.gov Experimental studies on the thermal decomposition of Urea-d4 can provide kinetic isotope effect data, offering deeper insights into reaction mechanisms and transition states. This information is invaluable for creating high-fidelity CFD simulations that can accurately predict deposit formation, ultimately accelerating the design and optimization of more reliable after-treatment systems. nih.govnih.gov

Novel Applications in Nanomaterials and Advanced Functional Materials

The future of Urea-d4 extends into the realm of materials science, where it can serve as a unique building block or characterization probe in the development of nanomaterials and functional materials. While direct applications of Urea-d4 are emerging, the extensive use of its non-deuterated counterpart provides a clear roadmap for future research.

Urea and its derivatives are being used to functionalize nanomaterials like graphene oxide (GO). jmaterenvironsci.comresearchgate.net In these applications, urea is grafted onto the GO surface to enhance its properties, for example, as a corrosion inhibitor. jmaterenvironsci.com The use of Urea-d4 in such syntheses would enable powerful characterization techniques like solid-state NMR and inelastic neutron scattering to precisely determine the structure, orientation, and hydrogen-bonding interactions of the functional groups on the nanoparticle surface.

Another promising area is in Metal-Organic Frameworks (MOFs), which are porous materials with applications in gas storage, catalysis, and sensing. nih.gov MOFs containing urea functional groups within their structure have been synthesized and shown to be effective in sensing nitro-substituted compounds and in catalysis. researchgate.netnih.govcapes.gov.br By incorporating Urea-d4 into the MOF structure, researchers could use neutron diffraction to locate the deuterium atoms, providing a detailed map of the guest-host interactions and the role of hydrogen bonding in the material's function. researchgate.net This would be particularly insightful for understanding the mechanisms behind size-selective catalysis and molecular recognition. capes.gov.brnorthwestern.edu Similarly, urea's capacity for self-assembly into supramolecular structures is being harnessed to create templates for porous materials like graphitic carbon nitride nanosheets. nih.gov Using Urea-d4 in these processes would allow for detailed tracking of the assembly mechanism.

Expansion of Metabolic and Biological Tracing Studies

Future research will involve more sophisticated stable isotope tracing studies in complex diseases, including cancer. Dysregulation of the urea cycle has been identified as a global phenomenon in cancer that alters nitrogen metabolism to support tumor growth. researchgate.net Tracing studies using ¹³C- and ¹⁵N-labeled precursors are common, and the addition of Urea-d4 to the investigative toolkit offers complementary advantages. mdpi.commdpi.com For instance, administering Urea-d4 and tracking its distribution and dilution can provide insights into whole-body urea pool size and turnover rates under various physiological and pathological conditions without the radiological concerns of radioactive tracers.

The development of more sensitive analytical platforms, such as high-resolution mass spectrometry, will enable the detection of subtle changes in Urea-d4 enrichment in various biofluids. This can be applied to personalized medicine, for example, to monitor liver function or the metabolic response to specific cancer therapies. nih.govmdpi.com These methods allow for the accurate quantification of flux through intricate biochemical pathways that would otherwise be inaccessible. mdpi.com

Exploration of Deuterated Urea in Extreme Conditions Research

Studying materials under extreme conditions of pressure and temperature provides fundamental insights into their physical and chemical properties. Urea-d4 is a valuable subject for such research, particularly in high-pressure studies, due to the unique properties of deuterium in neutron scattering experiments.

High-pressure neutron diffraction studies have been conducted on Urea-d4 to investigate its structural changes and phase transitions. aip.orgnih.govresearchgate.net These experiments have revealed that, like its hydrogenous counterpart, deuterated urea undergoes a series of polymorphic phase transitions as pressure increases. For example, at room temperature, the ambient-pressure phase (I) transforms to phase III at approximately 0.48 GPa, and then to phase IV above 2.8 GPa. researchgate.netnih.gov The use of Urea-d4 is advantageous because deuterium has a much smaller incoherent scattering cross-section than hydrogen, leading to cleaner diffraction patterns and more accurate structural refinements. aip.orgresearchgate.net

Research has also explored the possibility of forming urea-deuterium clathrates (inclusion compounds) at high pressures, with potential applications in gas storage. aip.orged.ac.uk While studies up to 3.7 GPa have shown that deuterium does not get incorporated into the urea lattice to form a stable clathrate at room temperature, these investigations provide critical data on the limits of host-guest chemistry under pressure. aip.orgresearchgate.net Future work may explore these possibilities under different temperature and pressure regimes, potentially leading to novel materials for gas storage or sequestration. The development of advanced high-pressure sample environments for neutron and X-ray beamlines will continue to drive this field forward. mdpi.comresearchgate.netornl.gov

Pressure (GPa)Observed Phase of Deuterated UreaSpace GroupKey Finding
Ambient Phase IP4̅2₁mStable tetragonal phase at ambient conditions. researchgate.netnih.gov
~0.48 GPa Phase IIIP2₁2₁2₁Orthorhombic phase transition, involves collapse of channel-like pores present in Phase I. researchgate.netnih.gov
~2.8 - 3.0 GPa Phase IVP2₁2₁2Further orthorhombic phase transition to a more compressed structure. researchgate.netresearchgate.net
>7.2 GPa Phase VPmcnHigh-pressure orthorhombic phase observed in neutron diffraction and Raman studies. researchgate.netresearchgate.net

Q & A

Q. How does Urea-d4 function as an internal standard in quantitative NMR spectroscopy, and what methodological steps ensure accuracy?

Urea-d4 is used as an internal standard due to its distinct deuterium signature, which avoids signal overlap with natural urea. Critical steps include:

  • Preparing calibration curves using serial dilutions of Urea-d4 and analyte.
  • Optimizing integration parameters for deuterium signals (e.g., relaxation delays, pulse sequences).
  • Validating instrument stability with control samples .
  • Referencing established protocols from literature to ensure reproducibility (e.g., solvent compatibility, temperature control) .

Q. What are the primary considerations for synthesizing high-purity Urea-d4 in a laboratory setting?

Key considerations involve:

  • Selecting deuteration reagents (e.g., D₂O, deuterated ammonia) to minimize isotopic dilution.
  • Purification via recrystallization or column chromatography to achieve >98% isotopic enrichment.
  • Validating purity using LC-MS or ¹H NMR to detect residual protiated urea .

Advanced Research Questions

Q. How do deuterium isotope effects influence Urea-d4’s chromatographic behavior, and how should HPLC methods be adjusted?

Deuterium substitution alters retention times due to changes in hydrophobicity and hydrogen bonding. Methodological adjustments include:

  • Testing multiple columns (e.g., C18 vs. HILIC) to optimize separation.
  • Adjusting mobile phase composition (e.g., acetonitrile:D₂O ratios) to account for isotopic shifts.
  • Conducting pilot studies comparing Urea-d4 and natural urea under identical conditions to quantify retention time differences .

Q. What interdisciplinary strategies ensure consistent Urea-d4 application across mass spectrometry, NMR, and vibrational spectroscopy?

Harmonize methods by:

  • Using identical sample preparation protocols for all techniques (e.g., dissolution in deuterated solvents).
  • Cross-validating results with shared internal standards (e.g., Urea-¹³C for MS/NMR correlation).
  • Normalizing data using instrument-specific calibration curves and referencing inter-lab reproducibility studies .

Q. How should researchers resolve contradictory data in Urea-d4-based metabolic tracing experiments?

Systematic error analysis involves:

  • Verifying isotopic purity via high-resolution MS to rule out contamination.
  • Repeating experiments under controlled conditions (pH, temperature) to assess biological variability.
  • Cross-validating with alternative isotopic labels (e.g., ¹⁵N-urea) to isolate technique-specific artifacts .

Q. What protocols validate Urea-d4 stability in longitudinal studies under variable pH and temperature?

Stability testing requires:

  • Accelerated degradation studies (e.g., 40°C, pH 2–12) with periodic LC-MS monitoring.
  • Quantifying deuterium exchange rates using ²H NMR to assess isotopic loss over time.
  • Documenting stability thresholds in supplemental materials for replication .

Methodological Frameworks

  • Experimental Design : Align questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure methodological rigor .
  • Data Presentation : Include processed data (e.g., stability curves, retention time tables) in main texts and raw datasets (e.g., spectral outputs) in appendices .
  • Error Analysis : Apply systematic checks for instrument calibration, isotopic interference, and biological variability, as outlined in reproducibility guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.